molecular formula C10H7Cl2NS B13938836 2-Chloro-4-(3-chlorophenyl)-5-methylthiazole

2-Chloro-4-(3-chlorophenyl)-5-methylthiazole

Cat. No.: B13938836
M. Wt: 244.14 g/mol
InChI Key: NXZAGCQLODBNTI-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-chlorophenyl)-5-methylthiazole is a heterocyclic compound that contains both chlorine and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-chlorophenyl)-5-methylthiazole typically involves the reaction of 3-chlorobenzaldehyde with thioamide under acidic conditions. The reaction proceeds through a cyclization mechanism to form the thiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction temperatures can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-chlorophenyl)-5-methylthiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research has indicated that derivatives of this compound may have anticancer properties, making it a candidate for drug development.

    Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 2-Chloro-4-(3-chlorophenyl)-5-methylthiazole exerts its effects involves interactions with various molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis. In the case of its anticancer properties, the compound may interfere with DNA replication and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-chlorophenyl)-5-methylthiazole
  • 2-Chloro-4-(2-chlorophenyl)-5-methylthiazole
  • 2-Chloro-4-(3-bromophenyl)-5-methylthiazole

Uniqueness

2-Chloro-4-(3-chlorophenyl)-5-methylthiazole is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of chlorine atoms at specific positions can enhance its antimicrobial and anticancer properties compared to other similar compounds.

Properties

Molecular Formula

C10H7Cl2NS

Molecular Weight

244.14 g/mol

IUPAC Name

2-chloro-4-(3-chlorophenyl)-5-methyl-1,3-thiazole

InChI

InChI=1S/C10H7Cl2NS/c1-6-9(13-10(12)14-6)7-3-2-4-8(11)5-7/h2-5H,1H3

InChI Key

NXZAGCQLODBNTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C2=CC(=CC=C2)Cl

Origin of Product

United States

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